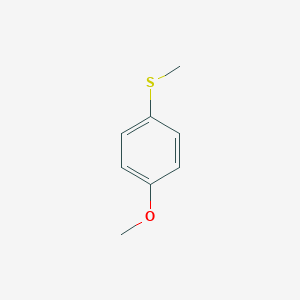

4-Methoxythioanisole

Description

The exact mass of the compound 1-Methoxy-4-(methylthio)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNSKXYRRRCKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172114 | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-16-9 | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)anisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxythioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-Methoxythioanisole (also known as 1-methoxy-4-(methylthio)benzene), a valuable intermediate in the fields of medicinal chemistry and materials science. This document details established synthetic routes, provides in-depth experimental protocols, and presents a comparative analysis of these methods to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is an aromatic thioether characterized by a methoxy group and a methylthio group attached to a benzene ring at the para position. This substitution pattern imparts unique electronic and steric properties, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on two principal and reliable synthetic strategies: the S-methylation of 4-methoxythiophenol and the nucleophilic aromatic substitution of 4-chloroanisole.

Core Synthesis Methodologies

Two primary synthetic pathways have been identified as the most effective for the preparation of this compound.

Method 1: S-Alkylation of 4-Methoxythiophenol

This is a widely employed and straightforward method for the synthesis of aryl methyl thioethers. The reaction involves the deprotonation of the thiol group of 4-methoxythiophenol with a suitable base to form a thiophenolate anion, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate.

Reaction Scheme:

This method is generally high-yielding and proceeds under mild conditions. The choice of base and methylating agent can be adapted to suit specific laboratory constraints and desired purity profiles.

Method 2: Nucleophilic Aromatic Substitution of 4-Chloroanisole

This approach involves the displacement of the chloride from 4-chloroanisole by a methylthiolate nucleophile, typically sodium thiomethoxide. This reaction often requires elevated temperatures and polar aprotic solvents to facilitate the nucleophilic aromatic substitution.

Reaction Scheme:

While this method utilizes a different starting material, it provides an alternative route that can be advantageous depending on the commercial availability and cost of the precursors.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods, based on analogous reactions reported in the literature.[1]

| Parameter | Method 1: S-Alkylation of 4-Methoxythiophenol | Method 2: Nucleophilic Aromatic Substitution of 4-Chloroanisole |

| Starting Material | 4-Methoxythiophenol | 4-Chloroanisole |

| Reagents | Potassium Carbonate, Methyl Iodide | Sodium Thiomethoxide, Hexamethylphosphoramide, Toluene |

| Solvent | Acetonitrile | Hexamethylphosphoramide/Toluene |

| Reaction Temperature | 45°C | 130°C |

| Reaction Time | 8 hours | 6 hours (dropwise addition) + 1 hour stirring |

| Reported Yield | 85% (for 3-methoxy isomer)[1] | 78.3% (for 3-methoxy isomer)[1] |

Detailed Experimental Protocols

Protocol for Method 1: S-Alkylation of 4-Methoxythiophenol

This protocol is adapted from a reported procedure for the synthesis of the 3-methoxy isomer.[1]

Materials:

-

4-Methoxythiophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Methyl Iodide (CH₃I) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-methoxythiophenol (e.g., 1.0 g, 7.13 mmol) and dissolve it in acetonitrile (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add potassium carbonate (e.g., 1.97 g, 14.27 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 20 minutes.

-

Slowly add methyl iodide (e.g., 0.9 mL, 14.27 mmol) dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to 45°C and stir for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the acetonitrile under reduced pressure.

-

To the crude residue, add ethyl acetate (50 mL) and wash with a brine solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol for Method 2: Nucleophilic Aromatic Substitution of 4-Chloroanisole

This protocol is adapted from a reported procedure for the synthesis of the 3-methoxy isomer.[1]

Materials:

-

4-Chloroanisole (1.0 eq)

-

15% Aqueous solution of Sodium Thiomethoxide (NaSCH₃) (1.4 eq)

-

Hexamethylphosphoramide (HMPA)

-

Toluene

-

Chloromethane (CH₄Cl)

-

Water

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, charge 4-chloroanisole (e.g., 71.3 g, 0.5 mol), hexamethylphosphoramide (300 g), and toluene (70 g) under a nitrogen atmosphere.

-

Heat the mixture to an internal temperature of 130°C.

-

Slowly add a 15% aqueous solution of sodium thiomethoxide (a total of 327 g, 0.7 mol) dropwise over 6 hours, initiating azeotropic distillation to remove water.

-

After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

-

Cool the reaction mixture to 30°C.

-

Bubble chloromethane (e.g., 20.0 g, 0.4 mol) through the mixture and stir for 1 hour at 30°C to methylate any demethylated byproducts.

-

Add water (600 g) and toluene (200 g) to the reaction mixture and transfer to a separatory funnel.

-

Separate the aqueous layer and wash the organic layer twice with water (300 g each).

-

Concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain high-purity this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Conclusion

This technical guide has outlined two robust and effective methods for the synthesis of this compound. The S-alkylation of 4-methoxythiophenol offers a high-yielding route under relatively mild conditions, making it an attractive choice for laboratory-scale synthesis. The nucleophilic aromatic substitution of 4-chloroanisole provides a viable alternative, particularly for larger-scale production where the cost and availability of starting materials are critical considerations. The detailed protocols and comparative data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to efficiently produce this compound for their research and development endeavors.

References

An In-depth Technical Guide to 4-Methoxythioanisole (CAS: 1879-16-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methoxythioanisole, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known as 1-methoxy-4-(methylthio)benzene, is an organosulfur compound.[1][2] It is structurally characterized by a benzene ring substituted with a methoxy group and a methylthio group at the para position.

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 1879-16-9 | [1][3][4] |

| Molecular Formula | C₈H₁₀OS | [3][4][5] |

| Molecular Weight | 154.23 g/mol | [1][3][4] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3][6] |

| Melting Point | 22-23 °C | [1][5] |

| Boiling Point | 99 °C at 4 mmHg | [1][5] |

| Density | 1.11 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.5795 | [1] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |

| Solubility | Soluble in water (377.7 mg/L at 25 °C, est.) | [7] |

| Identifier | Value | Reference(s) |

| SMILES | COc1ccc(SC)cc1 | [1] |

| InChI Key | DQNSKXYRRRCKGH-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD00010587 | [1][8] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Codes |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |

Data sourced from Sigma-Aldrich.[1]

When handling this chemical, appropriate PPE is mandatory to ensure safety.

-

Eye/Face Protection: Eyeshields or safety glasses.[1]

-

Hand Protection: Protective gloves.[1]

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.[1]

Store in a dry, well-ventilated place. The compound is classified under Storage Class 11 (Combustible Solids).[1]

Synthesis and Reactivity

This compound is a key building block in organic synthesis. Its synthesis and subsequent reactions are critical for creating more complex molecules.

A common synthetic route to this compound involves the S-methylation of 4-methoxybenzenethiol. This reaction provides a straightforward method to obtain the target compound.

Caption: General workflow for the synthesis of this compound.

The following is a representative protocol for the synthesis of this compound.

-

Preparation: To a solution of 4-methoxybenzenethiol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetone) in a round-bottom flask, add a base such as sodium hydroxide or potassium carbonate (1.1 eq).

-

Reaction: Stir the mixture at room temperature until the thiol is fully deprotonated, forming the thiolate.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry. The thioether and methoxy groups offer sites for further chemical modification.

A primary application of this compound is its oxidation to the corresponding sulfoxide and sulfone. These oxidized sulfur-containing moieties are present in numerous biologically active compounds.

Caption: Oxidation pathway of this compound.

This compound has been utilized in the preparation of more complex molecules, such as 1-methoxy-4-(methylsulfinyl)benzene, a related compound with potential applications in medicinal chemistry.[1] The presence of the electron-donating methoxy group and the versatile thioether makes the aromatic ring amenable to electrophilic substitution and other transformations, allowing for the construction of diverse molecular scaffolds for drug discovery programs.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the structure of the molecule.[8][9]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8][9]

Detailed spectral data, including peak assignments and spectra images, are available in various chemical databases such as the Spectral Database for Organic Compounds (SDBS) and from commercial suppliers.[8][9]

References

- 1. 4-甲氧基茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 1-METHOXY-4-(METHYLTHIO)BENZENE | 1879-16-9 [chemicalbook.com]

- 6. This compound | 1879-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 1-methoxy-4-(methyl thio) benzene, 1879-16-9 [thegoodscentscompany.com]

- 8. 1879-16-9|this compound|BLD Pharm [bldpharm.com]

- 9. Page loading... [guidechem.com]

A-Depth Technical Guide to 1-Methoxy-4-(methylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxy-4-(methylthio)benzene, also known as 4-(methylthio)anisole. It covers its chemical identity, physicochemical properties, synthesis, and known biological context, aiming to serve as a foundational resource for its application in research and development.

Chemical Identity and Properties

The formal IUPAC name for 4-(methylthio)anisole is 1-methoxy-4-(methylthio)benzene or 1-methoxy-4-methylsulfanylbenzene .[1] It is an organic compound featuring a benzene ring substituted with a methoxy group and a methylthio group at the para position.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of 1-methoxy-4-(methylthio)benzene are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 1-methoxy-4-(methylthio)benzene | [1][2] |

| Synonyms | 4-(Methylthio)anisole, 4-Methoxythioanisole | [1][2][3] |

| CAS Number | 1879-16-9 | [2][4] |

| Molecular Formula | C₈H₁₀OS | [2][4] |

| Molecular Weight | 154.23 g/mol | [4] |

| Appearance | White or colorless to light yellow solid, powder, or clear liquid | [5] |

| Melting Point | 22-23 °C | [6] |

| Boiling Point | 99 °C at 4 mmHg | [6] |

| Density | 1.11 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5795 | |

| Flash Point | 108 °C | [6] |

| LogP | 2.4 - 2.7 | [1][6] |

Synthesis and Purification

While a specific, peer-reviewed protocol for the synthesis of 1-methoxy-4-(methylthio)benzene is not prominently available in open literature, a logical and common synthetic route involves the methylation of 4-methoxythiophenol. This method is a standard Williamson ether synthesis variation applied to a thioether.

Experimental Protocol: Synthesis via S-methylation

This protocol describes a representative method for the synthesis of 1-methoxy-4-(methylthio)benzene from 4-methoxythiophenol.

Materials:

-

4-methoxythiophenol

-

Methyl iodide (or dimethyl sulfate)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Methanol (or another suitable polar aprotic solvent like DMF or acetone)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1.0 eq.) in methanol. To this solution, add a stoichiometric equivalent of sodium hydroxide (1.0 eq.) and stir until the thiophenol is fully converted to the sodium thiophenolate salt.

-

Methylation: Cool the solution in an ice bath. Slowly add methyl iodide (1.1 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 1-methoxy-4-(methylthio)benzene by vacuum distillation or column chromatography on silica gel to obtain the final product.

Biological Activity and Potential Applications

Direct research on the biological activity of 1-methoxy-4-(methylthio)benzene itself is limited in publicly available literature. However, its structural motifs are present in various biologically active molecules, suggesting potential areas for investigation.

Known Chemical Reactions and Applications

The primary documented application of 1-methoxy-4-(methylthio)benzene is as a chemical intermediate. For instance, it has been used in the preparation of 1-methoxy-4-(methylsulfinyl)benzene (the corresponding sulfoxide) through oxidation.[7] This oxidation reaction is a key transformation, as sulfoxides are important functional groups in medicinal chemistry.

Context from Structurally Related Compounds

The therapeutic potential of this compound can be inferred by examining related structures:

-

Isothiocyanate Derivatives: Compounds like 4-(methylthio)butyl isothiocyanate and 4-methylthio-3-butenyl isothiocyanate, found in plants like Eruca sativa (arugula) and Raphanus sativus (radish), exhibit significant anti-inflammatory and anti-cancer properties.[8][9][10] These compounds have been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways.[9]

-

Phenolic Analogs: Related 4-substituted phenols are known to interact with tyrosinase and can modulate melanin synthesis, indicating potential applications in dermatology or as antimelanoma agents.[11]

These examples suggest that 1-methoxy-4-(methylthio)benzene could serve as a valuable scaffold or starting material for developing novel therapeutic agents, particularly in oncology and inflammatory diseases. A logical first step in its biological evaluation would be to screen it for activities demonstrated by its close analogs.

Safety Information

1-Methoxy-4-(methylthio)benzene is classified as an irritant and is harmful if swallowed.[12]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methoxy-4-(methylthio)benzene is a well-characterized organic compound with established physical properties. While its primary current role is a synthetic intermediate, its structural relationship to potent bioactive molecules suggests it may be an under-explored compound with potential therapeutic relevance. This guide provides the foundational chemical data and logical workflows to encourage and facilitate further investigation by researchers in medicinal chemistry and drug discovery.

References

- 1. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-methoxy-4-(methylthio)- [webbook.nist.gov]

- 3. 1-METHOXY-4-(METHYLTHIO)BENZENE | 1879-16-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Methoxythioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Methoxythioanisole. It includes detailed experimental protocols for its synthesis and characterization, alongside essential safety and handling information. The data is presented in a clear, structured format to support its application in research and development.

Core Properties of this compound

This compound, also known as 1-methoxy-4-(methylthio)benzene, is an organic sulfur compound with the chemical formula C₈H₁₀OS.[1] It serves as a valuable building block in organic synthesis.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing key data for laboratory use.

| Property | Value | Reference(s) |

| Molecular Weight | 154.23 g/mol | [1][3] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][2] |

| Melting Point | 22-23 °C | [3][4] |

| Boiling Point | 99 °C at 4 mmHg / 137 °C at 30 mmHg | [2][3] |

| Density | 1.11 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5795 | [3][4] |

| Flash Point | 108 °C (closed cup) | [3][4] |

| Vapor Pressure | 0.0415 mmHg at 25 °C | [4] |

Chemical and Spectroscopic Identifiers

This table provides key chemical identifiers and structural information for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 1879-16-9 | [3] |

| Linear Formula | CH₃OC₆H₄SCH₃ | [3] |

| SMILES | COc1ccc(SC)cc1 | [3] |

| InChI Key | DQNSKXYRRRCKGH-UHFFFAOYSA-N | [3] |

| Purity | >98.0% (GC) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR (400 MHz, CDCl₃) : δ = 7.29 – 7.25 (m, 2H), 6.87 – 6.83 (m, 2H), 3.79 (s, 3H), 2.44 (s, 3H).[5]

-

¹³C NMR (100 MHz, CDCl₃) : δ = 158.2, 130.3, 128.8, 114.6, 55.4, 18.1.[5]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy confirms the presence of key functional groups. A detailed analysis of the FT-IR and FT-Raman spectra of this compound has been performed, with assignments based on potential energy distribution (PED).[6]

-

FT-IR Spectrum : A medium-strong intensity band at 1290 cm⁻¹ and a weak band at 1106 cm⁻¹ are assigned to the C-H in-plane bending vibrations, mixed with C-C stretching modes. The most intense band at 1504 cm⁻¹ is also related to in-plane bending vibration coupled with ring stretching.[6]

-

FT-Raman Spectrum : The FT-Raman spectrum was recorded using a 1064 nm line of a Nd:YAG laser for excitation.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the S-methylation of 4-methoxythiophenol. This reaction is a variation of the Williamson ether synthesis, applied to a thiol for the formation of a thioether.

Materials:

-

4-Methoxythiophenol

-

A suitable base (e.g., Sodium Hydroxide)

-

A methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate)

-

Solvent (e.g., Ethanol, Tetrahydrofuran (THF))

-

Deionized water

-

Organic extraction solvent (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxythiophenol in the chosen solvent.

-

Add the base to the solution to deprotonate the thiol, forming the thiophenoxide nucleophile.

-

Slowly add the methylating agent to the stirred solution at room temperature or while cooling in an ice bath.

-

Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

Procedure:

-

NMR Spectroscopy : Prepare a sample by dissolving a small amount of this compound in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).[5]

-

FT-IR Spectroscopy : Record the spectrum on an FT-IR spectrophotometer. For liquid samples, a thin film can be prepared between NaCl plates.[6]

-

FT-Raman Spectroscopy : Record the spectrum on an FT-Raman spectrophotometer using a Nd:YAG laser (1064 nm excitation).[6]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis of this compound via S-methylation.

Caption: Logical diagram of the oxidation reaction of this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4).[3]

-

Skin Irritation (Category 2).[3]

-

Eye Irritation (Category 2).[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[3]

Precautionary Statements:

-

Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3]

-

Handling : Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep refrigerated (0-10°C).[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Eyeshields.[3]

-

Skin Protection : Protective gloves.[3]

-

Respiratory Protection : Dust mask type N95 (US) or equivalent.[3]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. rsc.org [rsc.org]

- 5. 4-Methoxythiophenol, 97% | Fisher Scientific [fishersci.ca]

- 6. orgchemres.org [orgchemres.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the FT-IR Spectral Analysis of 4-Methoxythioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 4-Methoxythioanisole (4-MTA). It details the vibrational characteristics of the molecule, offers a step-by-step experimental protocol for its analysis, and presents the spectral data in a clear, tabular format for easy interpretation and comparison. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of therapeutic agents.

Introduction to this compound and its Spectroscopic Importance

This compound (CAS No: 1879-16-9), a sulfur-containing aromatic compound, is a key intermediate in the synthesis of various pharmaceutical and agrochemical products. Its molecular structure, featuring a para-substituted benzene ring with methoxy (-OCH₃) and methylthio (-SCH₃) groups, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. This allows for the identification of functional groups and the elucidation of molecular structure, making it an indispensable tool in drug development for quality control, stability testing, and structural characterization.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups and aromatic backbone. The spectral data, compiled from experimental findings, is summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3080 | Very Weak | Aromatic C-H Stretching |

| 3016 | - | Asymmetric C-H Stretching (in CH₃) |

| 2934 | - | Asymmetric C-H Stretching (in CH₃) |

| 2853 | - | Symmetric C-H Stretching (in CH₃) |

| 1604 | - | C-C Stretching (Aromatic Ring) |

| 1583 | - | C-C Stretching (Aromatic Ring) |

| 1504 | Strong | C-C Stretching (Aromatic Ring) & C-H In-plane Bending |

| 1290 | Medium-Strong | C-H In-plane Bending |

| 1246 | - | C-C Stretching (Aromatic Ring) |

| 1106 | Weak | C-H In-plane Bending |

| 826 | - | C-H Out-of-plane Bending |

| 805 | - | C-H Out-of-plane Bending |

Table 1: Summary of FT-IR Spectral Data and Vibrational Assignments for this compound.[1][2]

Interpretation of Key Vibrational Modes

The FT-IR spectrum of 4-MTA can be divided into several key regions:

-

Aromatic C-H Stretching: The weak band observed at 3080 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.[1][2]

-

Aliphatic C-H Stretching: The bands in the 3016-2853 cm⁻¹ region are assigned to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups in the methoxy and methylthio substituents.[2]

-

Aromatic C-C Stretching: The series of bands between 1604 cm⁻¹ and 1246 cm⁻¹ are attributed to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[1][2] The strong intensity of the band at 1504 cm⁻¹ suggests a significant contribution from the ring stretching mode coupled with in-plane C-H bending.[1]

-

C-H Bending Vibrations: The bands at 1290 cm⁻¹ and 1106 cm⁻¹ correspond to the in-plane bending of the aromatic C-H bonds.[1][2] The absorptions at 826 cm⁻¹ and 805 cm⁻¹ are assigned to the out-of-plane C-H bending vibrations, which are characteristic of para-substituted benzene rings.[1][2]

Experimental Protocols for FT-IR Analysis

The following section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature.[3][4][5][6]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).

-

Sample Cell: For neat liquid analysis, a demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates). Alternatively, an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide) can be used.

-

Sample: this compound (liquid).

-

Cleaning Solvents: A volatile organic solvent in which the sample is soluble (e.g., isopropanol or acetone) for cleaning the sample cell or ATR crystal.

-

Consumables: Pasteur pipettes, lint-free tissues.

Experimental Procedure (Neat Liquid using Salt Plates)

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

-

Background Spectrum Acquisition:

-

Place a clean, empty demountable liquid cell or a clean, dry pair of salt plates in the sample holder within the spectrometer's sample compartment.

-

Close the compartment lid and allow the internal atmosphere to purge with dry air or nitrogen for several minutes to minimize interference from atmospheric water and carbon dioxide.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

In a fume hood, place one to two drops of this compound onto the center of one of the salt plates using a clean Pasteur pipette.

-

Carefully place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the assembled salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.

-

Close the compartment lid and allow the system to purge as before.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption maxima.

-

Compare the obtained spectrum with the reference data provided in Table 1 for interpretation and identification.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free tissue.

-

Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

-

Alternative Procedure (ATR-FTIR)

-

Instrument Preparation: As described above.

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residues.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the surface of the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Wipe the sample from the ATR crystal using a lint-free tissue soaked in a suitable solvent. Ensure the crystal is completely clean and dry before the next measurement.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its FT-IR spectral analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of 4-Methoxythioanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methoxythioanisole (also known as 1-Methoxy-4-(methylthio)benzene). The document details the interpretation of spectral data, a standard experimental protocol for data acquisition, and a logical visualization of the structure-spectrum relationship.

Molecular Structure and Proton Environments

This compound (C₈H₁₀OS) is a para-disubstituted benzene derivative. Its structure features a methoxy (-OCH₃) group and a methylthio (-SCH₃) group at opposite ends of the aromatic ring. This substitution pattern results in a plane of symmetry through the C1-C4 axis, leading to four distinct proton environments:

-

Hₐ: The two aromatic protons ortho to the methoxy group.

-

Hₑ: The two aromatic protons ortho to the methylthio group.

-

Hₒ: The three protons of the methoxy group.

-

Hₛ: The three protons of the methylthio group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The chemical shifts can vary slightly depending on the solvent used for the analysis. Data from experiments conducted in Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are presented below for comparison.

Table 1: Summary of ¹H NMR Data for this compound

| Proton Environment | Signal Label | Chemical Shift (δ) in CDCl₃ (ppm)[1] | Chemical Shift (δ) in DMSO-d₆ (ppm)[2] | Integration | Multiplicity |

| Aromatic (ortho to -SCH₃) | Hₑ | 7.25 - 7.29 | 7.23 | 2H | Doublet (d) |

| Aromatic (ortho to -OCH₃) | Hₐ | 6.83 - 6.87 | 6.89 | 2H | Doublet (d) |

| Methoxy (-OCH₃) | Hₒ | 3.79 | 3.72 | 3H | Singlet (s) |

| Methylthio (-SCH₃) | Hₛ | 2.44 | 2.41 | 3H | Singlet (s) |

Interpretation of the Spectrum

The interpretation of the ¹H NMR spectrum is based on chemical shift, integration, and signal multiplicity (splitting).

-

Chemical Shift (δ):

-

Aromatic Protons (Hₐ and Hₑ): The signals for the aromatic protons appear between 6.8 and 7.3 ppm. The methoxy group is a strong electron-donating group through resonance, which shields the ortho protons (Hₐ) and shifts their signal upfield to ~6.8-6.9 ppm.[3] Conversely, the methylthio group is less electron-donating, resulting in a relative deshielding of its ortho protons (Hₑ), which therefore resonate downfield at ~7.2-7.3 ppm.[2]

-

Methoxy Protons (Hₒ): The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom, resulting in a singlet signal around 3.7-3.8 ppm.[1][2]

-

Methylthio Protons (Hₛ): The protons of the methylthio group appear as a singlet further upfield at ~2.4 ppm.[1][2] Sulfur is less electronegative than oxygen, leading to less deshielding compared to the methoxy protons.

-

-

Integration:

-

The integrated area under each peak is proportional to the number of protons it represents. The aromatic signals for Hₐ and Hₑ each integrate to 2 protons. The signals for the methoxy (Hₒ) and methylthio (Hₛ) groups each integrate to 3 protons, consistent with the structure.

-

-

Multiplicity (Splitting Pattern):

-

Aromatic Protons: In a para-disubstituted ring system, the aromatic protons Hₐ and Hₑ are adjacent to each other. They exhibit vicinal coupling, splitting each other's signals into doublets. This pattern is often referred to as an AA'BB' system, which simplifies to a pair of doublets.

-

Methyl Protons: The protons of the methoxy and methylthio groups have no adjacent protons, so their signals are not split and appear as sharp singlets.

-

Logical Relationship Diagram

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H NMR signals.

Caption: Structure-Spectrum Correlation for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials and Equipment:

-

Sample: this compound (~5-10 mg)

-

NMR Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), typically containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

NMR tube (5 mm diameter, high precision)

-

Pipettes and glassware

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a pipette, transfer the solution into a clean NMR tube. The final liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (typically 30-90 degrees)

-

Acquisition time (~2-4 seconds)

-

Relaxation delay (~1-5 seconds)

-

Number of scans (typically 8-16 for a concentrated sample)

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in the correct positive (absorptive) mode.

-

Calibrate the chemical shift scale by setting the internal standard TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.

-

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Methoxythioanisole

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Methoxythioanisole, tailored for researchers, scientists, and professionals in drug development. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow visualization for NMR analysis.

Introduction to this compound

This compound, also known as 1-methoxy-4-(methylthio)benzene, is an organic compound with the chemical formula C₈H₁₀OS. Its structure features a benzene ring substituted with a methoxy group and a methylthio group at the para position. The analysis of its 13C NMR spectrum is crucial for structural verification and purity assessment.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon environment in the molecule. The experimentally determined chemical shifts provide a fingerprint for the compound's carbon skeleton.

Table 1: Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-O | 158.2 |

| C-S | 130.3 |

| CH (aromatic) | 128.8 |

| CH (aromatic) | 114.6 |

| O-CH₃ | 55.4 |

| S-CH₃ | 18.1 |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of high-quality 13C NMR spectra for small molecules like this compound requires careful sample preparation and instrument setup. The following is a generalized protocol based on standard laboratory practices.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the this compound sample.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle agitation or sonication can be used to aid dissolution.

-

Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.

-

Referencing (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm), though modern spectrometers can also reference the residual solvent peak (for CDCl₃, δ ≈ 77.16 ppm).[3]

3.2. Spectrometer Setup and Data Acquisition

-

Instrument Initialization: Insert the NMR tube into the spectrometer's probe. Ensure the sample is spinning (if required) for better field homogeneity.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: Select a standard 13C-observe pulse program, often with proton decoupling.

-

Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay (e.g., 2 seconds) is used between pulses to allow for the relaxation of the carbon nuclei, which is particularly important for quantitative measurements.

-

Acquisition Time (aq): Set the acquisition time to ensure adequate digital resolution.

-

Spectral Width (sw): Define the spectral width to encompass all expected 13C signals (e.g., 0-220 ppm).

-

-

Data Acquisition: Start the acquisition by executing the zg (zero go) command or its equivalent.

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the reference peak (TMS or solvent) to its known value.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Workflow for 13C NMR Analysis

The logical flow from sample to final data interpretation in a 13C NMR experiment is crucial for obtaining reliable results. The following diagram illustrates this workflow.

Caption: Workflow for 13C NMR analysis of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxythioanisole

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methoxythioanisole (C₈H₁₀OS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation.

Executive Summary

This compound, a sulfur-containing aromatic compound, exhibits a characteristic fragmentation pattern under electron ionization. The mass spectrum is dominated by fragments arising from the cleavage of the methyl groups and the thioether bond. Understanding this fragmentation is crucial for the unambiguous identification of this molecule and its derivatives in complex matrices. This guide presents the quantitative fragmentation data, a detailed experimental protocol, and a visual representation of the fragmentation pathways.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion and a fragment resulting from the loss of a methyl group being particularly prominent. The relative intensities of the major fragments are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 154 | 100 | [M]⁺• (Molecular Ion) |

| 139 | 85 | [M - CH₃]⁺ |

| 111 | 20 | [M - CH₃ - CO]⁺ |

| 96 | 15 | [C₆H₄S]⁺• |

| 78 | 10 | [C₆H₆]⁺• |

| 69 | 12 | [C₄H₅S]⁺ |

| 45 | 18 | [CHS]⁺ |

Mass Spectral Fragmentation Pattern

The fragmentation of this compound upon electron ionization follows logical pathways dictated by the stability of the resulting cations and radical species. The major fragmentation events are outlined below:

-

Molecular Ion Formation: The process begins with the removal of an electron from the this compound molecule, resulting in the formation of the molecular ion ([M]⁺•) at m/z 154. Due to the presence of the aromatic ring and heteroatoms, the molecular ion is relatively stable and is observed as the base peak in the spectrum.

-

Loss of a Methyl Radical: The most favorable initial fragmentation is the cleavage of a methyl radical (•CH₃) from either the methoxy or the methylthio group. However, the loss of the methyl group from the sulfur atom is generally more facile, leading to the formation of a highly abundant fragment ion at m/z 139 ([M - CH₃]⁺). This cation is stabilized by resonance involving the sulfur atom and the aromatic ring.

-

Subsequent Fragmentations: The fragment at m/z 139 can undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield a fragment at m/z 111. Other significant fragmentation pathways include the cleavage of the C-S bond, leading to ions such as [C₆H₄S]⁺• at m/z 96, and further rearrangements and cleavages of the aromatic ring, resulting in smaller fragments.

Below is a graphical representation of the primary fragmentation pathway.

Experimental Protocol

The mass spectral data presented was obtained using a standard electron ionization mass spectrometer. The following provides a detailed methodology representative of the experimental conditions.

4.1. Sample Preparation

A dilute solution of this compound (typically 1-10 ng/µL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

4.2. Instrumentation

-

Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Ionization Source: Electron Ionization (EI).

-

Inlet System: Gas chromatography (GC) or a direct insertion probe. For GC-MS, a capillary column suitable for the analysis of semi-volatile organic compounds is used (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

4.3. Mass Spectrometry Parameters

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is used for library matching.

-

Source Temperature: 200-250 °C. The temperature is maintained to ensure volatilization of the sample without thermal degradation.

-

Mass Range: m/z 40-200. The scan range is set to encompass the molecular ion and all significant fragment ions.

-

Scan Rate: 1-2 scans/second.

4.4. Data Acquisition and Analysis

The mass spectrum is recorded, and the m/z values and relative intensities of the ions are determined. The data is then processed to identify the molecular ion and major fragment ions. Comparison with spectral libraries, such as the NIST Mass Spectral Library, can be used for confirmation of the compound's identity.

The experimental workflow is depicted in the following diagram.

The Oxidation of 4-Methoxythioanisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 4-methoxythioanisole with a range of common oxidizing agents. The selective oxidation of the sulfur atom in this compound to a sulfoxide or a sulfone is a critical transformation in organic synthesis, particularly in the development of new pharmaceutical agents. This document provides a detailed overview of the reaction pathways, experimental protocols, and quantitative data associated with these oxidations.

Introduction

This compound, also known as 1-methoxy-4-(methylthio)benzene, is an aromatic thioether that serves as a versatile building block in organic chemistry. The electron-rich sulfur atom is susceptible to oxidation, leading to the formation of 4-methoxy-1-(methylsulfinyl)benzene (the sulfoxide) and subsequently 4-methoxy-1-(methylsulfonyl)benzene (the sulfone). The controlled, selective oxidation to either the sulfoxide or the sulfone is of significant interest as these functional groups impart distinct physicochemical properties and biological activities to molecules. Sulfoxides are key intermediates in the synthesis of various pharmaceuticals and are known for their chirality at the sulfur center, while sulfones are prevalent in a number of therapeutic agents.

This guide will focus on the reactivity of this compound with four primary classes of oxidizing agents: peroxy acids (represented by meta-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide (H₂O₂), permanganates (represented by potassium permanganate, KMnO₄), and periodates (represented by sodium periodate, NaIO₄).

Data Presentation: Reactivity and Product Distribution

The selective oxidation of this compound is highly dependent on the choice of oxidizing agent, stoichiometry, and reaction conditions. The following tables summarize quantitative data for the oxidation of this compound and analogous aryl sulfides to the corresponding sulfoxide and sulfone.

Table 1: Selective Oxidation of Aryl Thioethers to Sulfoxides

| Oxidizing Agent | Substrate | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| m-CPBA (1.1 equiv) | 4'-(Methylthio)acetophenone | Dichloromethane | 0 | 1-3 h | High (General) | [1] |

| H₂O₂ (30%) (4 equiv) | Methyl phenyl sulfide | Glacial Acetic Acid | Room Temp. | 20 min | 99 | [2] |

| NaIO₄ on wet silica | Thioanisole | Microwave | N/A | 1.5 min | 94 | [3] |

Table 2: Oxidation of Aryl Thioethers to Sulfones

| Oxidizing Agent | Substrate | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| m-CPBA (2.2 equiv) | 4'-(Methylthio)acetophenone | Dichloromethane | Room Temp. | Varies | High (General) | [1] |

| H₂O₂ (30%) / Niobium Carbide | Thioanisole | Methanol | 60 | 3 h | 95 | |

| KMnO₄ / CuSO₄·5H₂O | Di-n-butyl sulfide | n-Hexane | Reflux | 25 h | Quantitative | |

| NaIO₄ on wet silica (3 equiv) | Thioanisole | Microwave | N/A | 2 min | 92 | [3] |

Table 3: Spectroscopic Data for this compound and its Oxidation Products

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | 7.29–7.25 (m, 2H), 6.87–6.83 (m, 2H), 3.79 (s, 3H), 2.44 (s, 3H)[4] | 158.2, 130.3, 128.8, 114.6, 55.4, 18.1[4] |

| 4-Methoxy-1-(methylsulfinyl)benzene | 7.60 (d, 2H), 7.04 (d, 2H), 3.86 (s, 3H), 2.72 (s, 3H) | 162.0, 134.9, 125.0, 114.8, 55.6, 44.0 |

| 4-Methoxy-1-(methylsulfonyl)benzene | 7.89 (d, 2H), 7.03 (d, 2H), 3.89 (s, 3H), 3.06 (s, 3H) | 164.1, 132.3, 129.6, 114.6, 55.8, 44.8 |

Experimental Protocols

The following are representative experimental protocols for the oxidation of this compound. These are based on established procedures for similar aryl sulfides and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Selective Oxidation to 4-Methoxy-1-(methylsulfinyl)benzene using m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to 4-Methoxy-1-(methylsulfonyl)benzene using Hydrogen Peroxide

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (e.g., 4 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30%, 2.2-3.0 eq) to the stirred solution at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfone.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: Selective Oxidation to 4-Methoxy-1-(methylsulfinyl)benzene using Sodium Periodate

Materials:

-

This compound

-

Sodium periodate (NaIO₄)

-

Silica gel

-

Water

-

Methanol or Dichloromethane

-

Microwave reactor (optional) or round-bottom flask with a stirrer

Procedure (Microwave-assisted):

-

Prepare "wet silica-supported sodium periodate" by mixing silica gel with an aqueous solution of NaIO₄ (1.0-1.2 eq) and then evaporating the water.

-

Add this compound to the prepared reagent without solvent.

-

Irradiate the mixture in a microwave reactor for a short period (e.g., 1-2 minutes), monitoring the reaction progress by TLC.

-

After completion, extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Filter to remove the silica support and concentrate the filtrate to obtain the sulfoxide.

Procedure (Conventional):

-

Dissolve this compound in methanol or another suitable solvent in a round-bottom flask.

-

Add a solution of sodium periodate (1.0-1.2 eq) in water dropwise to the stirred solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture to remove insoluble salts.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the sulfoxide.

Reaction Mechanisms and Visualizations

The oxidation of this compound proceeds through different mechanisms depending on the oxidizing agent employed. The following diagrams, generated using Graphviz, illustrate the generally accepted pathways.

Oxidation by m-CPBA (Peroxy Acid)

The oxidation of a thioether by a peroxy acid like m-CPBA is believed to proceed through a concerted mechanism involving a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.

Oxidation by Hydrogen Peroxide

The oxidation of thioethers by hydrogen peroxide can be uncatalyzed, acid-catalyzed, or base-catalyzed. In the absence of a catalyst, the reaction is generally slow. The mechanism often involves the protonation of hydrogen peroxide to form a more electrophilic oxidizing species.

Oxidation by Potassium Permanganate

The oxidation of sulfides by potassium permanganate is a complex process that can lead to over-oxidation to the sulfone. The mechanism is thought to involve the formation of a permanganate ester intermediate.

Oxidation by Sodium Periodate

Sodium periodate is a milder oxidizing agent that is often used for the selective oxidation of sulfides to sulfoxides. The reaction is thought to proceed through a hypervalent iodine intermediate.

Experimental Workflow

The general workflow for the oxidation of this compound involves reaction setup, monitoring, workup, and purification. The specific details will vary depending on the chosen oxidant and desired product.

Conclusion

The oxidation of this compound is a versatile and important transformation in organic synthesis. The choice of oxidizing agent and the careful control of reaction conditions allow for the selective formation of either the corresponding sulfoxide or sulfone. This guide provides a foundational understanding of the reactivity of this compound with common oxidizing agents, along with practical experimental protocols and mechanistic insights, to aid researchers and drug development professionals in their synthetic endeavors. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Methoxythioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 4-methoxythioanisole. Due to a lack of specific quantitative data in publicly available literature for all reaction types on this particular substrate, this document focuses on the theoretical basis of regioselectivity, provides detailed representative experimental protocols based on analogous compounds, and outlines the expected products.

Introduction to Electrophilic Aromatic Substitution on this compound

This compound, also known as 1-methoxy-4-(methylthio)benzene, is a disubstituted aromatic compound featuring two electron-donating groups: a methoxy (-OCH₃) group and a methylthio (-SCH₃) group, positioned para to each other. Both substituents increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. The directing effects of these two groups are key to understanding the regioselectivity of EAS reactions.

Directing Effects of Substituents:

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. Its activating nature stems from the electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect.

-

Methylthio Group (-SCH₃): The methylthio group is also an activating group and an ortho, para-director. The sulfur atom's lone pairs participate in resonance, donating electron density to the ring.

In this compound, the positions ortho to the methoxy group (C2 and C6) and ortho to the methylthio group (C3 and C5) are the potential sites for electrophilic attack. The methoxy group is a significantly stronger activating group than the methylthio group. Therefore, electrophilic substitution is expected to be directed primarily to the positions ortho to the methoxy group.

Regioselectivity of Electrophilic Aromatic Substitution

The primary factor governing the regioselectivity of EAS on this compound is the superior activating and directing strength of the methoxy group compared to the methylthio group. This leads to a strong preference for substitution at the C2 and C6 positions.

Regioselectivity in Electrophilic Aromatic Substitution of this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the expected outcomes and provides representative experimental protocols for several key EAS reactions on this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.

Expected Product: The major product is expected to be 1-methoxy-2-nitro-4-(methylthio)benzene.

Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the nitration of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Solvent | Temperature | Expected Major Product | Expected Yield |

| Nitration | HNO₃, H₂SO₄ | Acetic Anhydride | 0-10 °C | 1-methoxy-2-nitro-4-(methylthio)benzene | Moderate to High |

Experimental Protocol (Representative):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-methoxy-2-nitro-4-(methylthio)benzene.

Bromination

Bromination involves the substitution of a hydrogen atom with a bromine atom. This is typically achieved using bromine in a suitable solvent, often with a Lewis acid catalyst.

Expected Product: The major product is expected to be 2-bromo-4-methoxy-1-(methylthio)benzene.

Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the bromination of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Solvent | Temperature | Expected Major Product | Expected Yield |

| Bromination | Br₂ | Acetic Acid | Room Temp. | 2-bromo-1-methoxy-4-(methylthio)benzene | High |

Experimental Protocol (Representative):

-

Dissolve this compound (1 equivalent) in glacial acetic acid in a flask protected from light.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Continue stirring for 30-60 minutes after the addition is complete.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Expected Product: Acylation with acetyl chloride is expected to yield primarily 1-(2-methoxy-5-(methylthio)phenyl)ethanone.

Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the Friedel-Crafts acylation of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Catalyst | Solvent | Temperature | Expected Major Product | Expected Yield |

| Acylation | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to RT | 1-(2-methoxy-5-(methylthio)phenyl)ethanone | Moderate to High |

Experimental Protocol (Representative):

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound (1 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the introduction of an alkyl group onto the aromatic ring. This reaction is often prone to polyalkylation and rearrangements.

Expected Product: Alkylation with a tertiary alkyl halide like t-butyl chloride is expected to yield 2-tert-butyl-1-methoxy-4-(methylthio)benzene as the major product.

Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the Friedel-Crafts alkylation of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Catalyst | Solvent | Temperature | Expected Major Product | Expected Yield |

| Alkylation | t-butyl chloride | AlCl₃ | Dichloromethane | 0 °C to RT | 2-tert-butyl-1-methoxy-4-(methylthio)benzene | Variable |

Experimental Protocol (Representative):

-

To a stirred suspension of anhydrous aluminum chloride (0.3 equivalents) in dry dichloromethane at 0 °C, add this compound (1 equivalent).

-

Slowly add t-butyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Reaction Mechanisms and Experimental Workflow